3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact sequence of steps would depend on the reactivity of the different functional groups and the conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity can be studied by observing its behavior in different chemical reactions. For example, the reactivity of the chloro group might be studied by attempting to replace it with other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Scientific Research Applications
The scientific research applications of complex molecules like "3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide" span across various fields, including but not limited to, pharmacology, materials science, and environmental science. While the direct applications of this compound were not explicitly found, insights can be drawn from studies on related compounds and general scientific practices.
Environmental Impact and Biodegradability
Compounds with complex structures, such as parabens and their derivatives, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite treatments that eliminate them relatively well from wastewater, such compounds persist at low concentration levels in effluents and surface waters, indicating their ubiquitous presence due to continuous introduction into the environment (Haman et al., 2015). Understanding the environmental impact and biodegradability of "this compound" would require similar studies to assess its persistence and effects in various ecosystems.
Role in Medicinal Chemistry
The structural motifs found in "this compound" are reminiscent of those in various pharmacologically active compounds. For example, quinazoline derivatives, known for their biological activities, show the importance of specific functional groups in contributing to antimigration and antiproliferation activities, which could be relevant for the design and development of new therapeutic agents (Liew et al., 2020). Research into the pharmacological applications of such complex molecules could lead to the discovery of new drugs with specific target activities.
Potential for Environmental Remediation
The application of advanced materials in environmental remediation is a growing field of research. For example, the use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of various organic pollutants (Husain & Husain, 2007). The structural complexity of "this compound" might offer unique properties that could be harnessed in designing novel materials or catalysts for environmental applications, including the degradation of persistent organic pollutants.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O5S2/c1-20-14-5-3-11(18)9-15(14)21(28(20,24)25)8-7-19-27(22,23)12-4-6-16(26-2)13(17)10-12/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMPMQDVYSZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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